2,5-Dimethylthiophene 1-oxide 2,5-Dimethylthiophene 1-oxide
Brand Name: Vulcanchem
CAS No.: 127091-20-7
VCID: VC19142859
InChI: InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3
SMILES:
Molecular Formula: C6H8OS
Molecular Weight: 128.19 g/mol

2,5-Dimethylthiophene 1-oxide

CAS No.: 127091-20-7

Cat. No.: VC19142859

Molecular Formula: C6H8OS

Molecular Weight: 128.19 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylthiophene 1-oxide - 127091-20-7

Specification

CAS No. 127091-20-7
Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
IUPAC Name 2,5-dimethylthiophene 1-oxide
Standard InChI InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3
Standard InChI Key FIIHFYFIZCGUOS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1=O)C

Introduction

Structural Characteristics and Molecular Identity

Core Structure and Nomenclature

2,5-Dimethylthiophene 1-oxide belongs to the class of thiophene sulfoxides, where the sulfur atom in the thiophene ring is oxidized to a sulfoxide group (S=O\text{S=O}). The IUPAC name for the compound is 2,5-dimethylthiophene 1-oxide, reflecting the methyl substituents at positions 2 and 5 and the sulfoxide moiety at position 1. Its molecular formula is C6H8OS\text{C}_6\text{H}_8\text{OS}, with a molecular weight of 144.19 g/mol based on analogous sulfoxides .

The sulfoxide group introduces polarity to the otherwise aromatic thiophene system, altering its reactivity and physical properties. Comparative studies of thiophene derivatives suggest that the sulfoxide group reduces aromaticity, making the ring more susceptible to electrophilic substitution at specific positions .

Synthesis and Preparation

Oxidation of 2,5-Dimethylthiophene

The most straightforward route to 2,5-dimethylthiophene 1-oxide involves the oxidation of 2,5-dimethylthiophene. While direct experimental data for this reaction is scarce, analogous procedures for related thiophene sulfoxides provide a framework. For example, the oxidation of thiophene derivatives using meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) in the presence of Lewis acids like BF3(Et2O)\text{BF}_3(\text{Et}_2\text{O}) has been reported to yield sulfoxides selectively . A hypothetical synthesis pathway is outlined below:

2,5-Dimethylthiophene+mCPBABF3(Et2O)2,5-Dimethylthiophene 1-oxide+byproducts\text{2,5-Dimethylthiophene} + \text{mCPBA} \xrightarrow{\text{BF}_3(\text{Et}_2\text{O})} \text{2,5-Dimethylthiophene 1-oxide} + \text{byproducts}

This method avoids over-oxidation to the sulfone (SO2\text{SO}_2), a common side reaction in thiophene oxidation .

Reaction Conditions and Yield Optimization

  • Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.

  • Solvent: Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve both reactants.

  • Stoichiometry: A 1:1 molar ratio of thiophene to mCPBA\text{mCPBA} minimizes sulfone formation.

Reported yields for similar sulfoxides range from 70–85% , though adjustments may be necessary for the methyl-substituted derivative.

Physicochemical Properties

Physical State and Solubility

Chemical Reactivity and Applications

Electrophilic Substitution

The sulfoxide group deactivates the thiophene ring, directing electrophiles to the 3- and 4-positions. For instance, nitration or halogenation would preferentially occur at these sites, as demonstrated in studies of 3,4-dibenzyl-2,5-dimethylthiophene 1-oxide .

Coordination Chemistry

The sulfoxide’s lone pairs enable coordination to metal centers, making 2,5-dimethylthiophene 1-oxide a potential ligand in catalysis. Analogous sulfoxides have been used in palladium-catalyzed cross-coupling reactions .

Pharmaceutical and Material Science Applications

  • Drug Design: Sulfoxide-containing compounds are explored for their bioactivity, including antimicrobial and anti-inflammatory properties.

  • Organic Electronics: The electron-deficient sulfoxide group could modify charge transport in conjugated polymers, though this remains speculative without direct studies .

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